

Spectroscopic Profile of 1,2-Epoxydecane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxydecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2-Epoxydecane** (also known as 2-octyloxirane), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers in organic synthesis, drug development, and materials science.

Quantitative Spectroscopic Data

The spectroscopic data for **1,2-Epoxydecane** is summarized in the tables below. This information is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **1,2-Epoxydecane**, the key signals are those of the protons and carbons of the oxirane ring.

¹H NMR (Proton NMR) Data (Typical Values)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ha	~2.75	dd	$J_{ac} \approx 4.0$, $J_{ab} \approx 2.5$
Hb	~2.45	dd	$J_{bc} \approx 5.5$, $J_{ab} \approx 2.5$
Hc	~2.90	m	-
-CH ₂ - (adjacent to epoxide)	~1.50	m	-
-(CH ₂) ₆ -	~1.2-1.4	m	-
-CH ₃	~0.88	t	$J \approx 7.0$

Note: The chemical shifts for the epoxide protons (Ha, Hb, Hc) typically appear in the range of 2.5 to 3.5 ppm.[1] The values presented are typical for terminal epoxides and are based on general spectroscopic principles and data for analogous compounds. Precise values can vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data (Typical Values)

Carbon	Chemical Shift (δ , ppm)
C1 (CH ₂)	~47.1
C2 (CH)	~52.4
C3	~32.5
C4-C9	~22.7-31.9
C10	~14.1

Note: The carbon atoms of the epoxide ring typically resonate in the range of 40-60 ppm.[2] The provided data represents typical values for terminal epoxides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorptions for the epoxide ring are key identifiers for **1,2-Epoxydecane**.

Characteristic IR Absorption Bands

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Asymmetric C-O-C Stretch	950 - 810	Strong
Symmetric Ring Breathing	1280 - 1230	Medium to Strong
Symmetric C-O-C Stretch	880 - 750	Strong
C-H Stretch (epoxide ring)	~3050	Medium

Note: These characteristic vibrational frequencies are indicative of the three-membered ether ring structure of the epoxide.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Major Mass Spectrometry Peaks (Electron Ionization)

m/z	Relative Intensity (%)
71	99.99
41	93.64
43	92.97
55	91.90
58	80.46

Note: The data represents the top 5 peaks from the mass spectrum of **1,2-Epoxydecane**.[\[5\]](#)
The molecular ion peak (M⁺) for **1,2-Epoxydecane** would be at m/z 156.27.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-10 mg of **1,2-Epoxydecane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
 - For ^{13}C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended.
 - Ensure the sample is fully dissolved and the solution is homogeneous. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters:
 - ^1H NMR:
 - Spectrometer frequency: 300-600 MHz.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: -2 to 12 ppm.
 - ^{13}C NMR:
 - Spectrometer frequency: 75-150 MHz.
 - Technique: Proton-decoupled.
 - Number of scans: 128-1024 (or more for dilute samples).

- Relaxation delay: 2-5 seconds.
- Spectral width: 0 to 220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - As **1,2-Epoxydecane** is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Acquire the sample spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Data Analysis:

- Identify the characteristic absorption bands for the epoxide functional group as well as other expected vibrations (e.g., C-H stretches of the alkyl chain).

Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile compound like **1,2-Epoxydecane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
 - Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC system. The GC column will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization and Analysis:
 - Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Analysis:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).
 - Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation pattern can be compared to a library of known spectra for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,2-Epoxydecane**.

General Spectroscopic Analysis Workflow



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A generalized workflow for spectroscopic analysis.

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References

- 1. marinelipids.ca [marinelipids.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Epoxydecane | C₁₀H₂₀O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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